Beryllium chloride fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

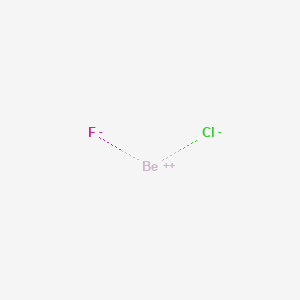

Beryllium chloride fluoride (BeClF) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mécanisme D'action

Beryllium chloride fluoride is a Lewis acid that can accept electron pairs from Lewis bases. It can form complexes with various Lewis bases, including water, alcohols, and amines. The mechanism of action of Beryllium chloride fluoride in catalysis involves the activation of the carbonyl group of the substrate through the formation of a complex with Beryllium chloride fluoride. This activation increases the reactivity of the substrate and facilitates the reaction.

Effets Biochimiques Et Physiologiques

Beryllium chloride fluoride is highly toxic and can cause severe health effects when ingested or inhaled. It can cause respiratory problems, skin irritation, and eye damage. Beryllium chloride fluoride can also accumulate in the body and cause chronic toxicity. Due to its toxicity, Beryllium chloride fluoride is not suitable for use in pharmaceuticals or medical applications.

Avantages Et Limitations Des Expériences En Laboratoire

Beryllium chloride fluoride has several advantages for lab experiments, including its high reactivity and ability to form complexes with various Lewis bases. It can also be synthesized through a relatively simple reaction. However, Beryllium chloride fluoride is highly toxic and requires careful handling and disposal. Its high reactivity can also make it challenging to control reactions involving Beryllium chloride fluoride.

Orientations Futures

There are several future directions for research on Beryllium chloride fluoride. One area of research is the development of new synthesis methods that can produce Beryllium chloride fluoride in a more efficient and sustainable way. Another area of research is the exploration of new applications for Beryllium chloride fluoride in catalysis, material science, and nuclear industry. Additionally, research on the toxicity of Beryllium chloride fluoride and its potential environmental impacts is needed to ensure safe handling and disposal of the compound.

Méthodes De Synthèse

Beryllium chloride fluoride can be synthesized through the reaction between beryllium chloride (BeCl2) and hydrogen fluoride (HF) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction produces Beryllium chloride fluoride and aluminum fluoride (AlF3) as by-products. The synthesis of Beryllium chloride fluoride is challenging due to its high reactivity and tendency to decompose.

Applications De Recherche Scientifique

Beryllium chloride fluoride has been used in various scientific research applications, including catalysis, material science, and nuclear industry. Beryllium chloride fluoride has been shown to be an effective catalyst for the synthesis of various organic compounds, including cyclic carbonates and lactones. It also has potential applications in the development of advanced materials such as ceramics and glasses. In the nuclear industry, Beryllium chloride fluoride has been used as a neutron moderator due to its ability to slow down neutrons and increase their chances of causing nuclear reactions.

Propriétés

Numéro CAS |

13598-12-4 |

|---|---|

Nom du produit |

Beryllium chloride fluoride |

Formule moléculaire |

BeClF |

Poids moléculaire |

63.46 g/mol |

Nom IUPAC |

beryllium;chloride;fluoride |

InChI |

InChI=1S/Be.ClH.FH/h;2*1H/q+2;;/p-2 |

Clé InChI |

PYEAOAQJXNQFEC-UHFFFAOYSA-L |

SMILES |

[Be+2].[F-].[Cl-] |

SMILES canonique |

[Be+2].[F-].[Cl-] |

Synonymes |

Beryllium chloride fluoride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.